molecular formula C7H11ClN2O4S B15319897 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride

2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride

Cat. No.: B15319897
M. Wt: 254.69 g/mol
InChI Key: QJXKAXJLHLIRRX-UHFFFAOYSA-N
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Description

This compound is a sulfonyl-containing acetic acid derivative with a 1-methylpyrazole substituent. Its structure features a methanesulfonyl group bridging a pyrazole ring and an acetic acid backbone, with a hydrochloride salt enhancing solubility. The sulfonyl group (-SO₂-) enhances stability and may influence intermolecular interactions, such as hydrogen bonding or crystal packing, which can be analyzed via crystallographic tools like SHELX .

Properties

Molecular Formula

C7H11ClN2O4S

Molecular Weight

254.69 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylsulfonyl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10N2O4S.ClH/c1-9-3-6(2-8-9)4-14(12,13)5-7(10)11;/h2-3H,4-5H2,1H3,(H,10,11);1H

InChI Key

QJXKAXJLHLIRRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride to form the intermediate 1-methyl-1H-pyrazol-4-yl methanesulfonate. This intermediate is then reacted with acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with three sulfonamide/sulfonyl analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride Acetic acid + sulfonyl + pyrazole 1-methylpyrazole, hydrochloride salt Drug intermediates, enzyme inhibitors
3-(N-methylmethanesulfonamido)propanoic acid Propanoic acid + sulfonamide N-methyl, methanesulfonyl Peptide mimetics, solubility modifiers
3-(N-cyclopropylmethanesulfonamido)propanoic acid Propanoic acid + sulfonamide N-cyclopropyl, methanesulfonyl Antimicrobial agents, agrochemicals
(1-cyclohexylmethanesulfonamido)acetic acid Acetic acid + sulfonamide Cyclohexylmethyl group Anti-inflammatory agents, surfactants

Key Findings:

Structural Differences: The target compound’s pyrazole ring distinguishes it from aliphatic (e.g., cyclohexyl) or simple alkyl (e.g., methyl/cyclopropyl) substituents in analogs. Pyrazole’s aromaticity may enhance π-π stacking in protein binding, whereas cyclohexyl groups contribute to lipophilicity . The acetic acid backbone (vs.

Functional Implications: Hydrochloride Salt: Enhances aqueous solubility compared to non-salt forms (e.g., free acids in analogs), critical for bioavailability in drug formulations. Sulfonyl vs. Sulfonamide: The sulfonyl group (-SO₂-) in the target compound is electron-withdrawing, which may increase acidity (lower pKa) of the acetic acid compared to sulfonamide-containing analogs (-SO₂NH-), affecting ionization and membrane permeability .

Crystallographic Behavior : SHELX-based studies (e.g., SHELXL ) reveal that sulfonyl groups often form strong hydrogen bonds with water or counterions (e.g., Cl⁻ in hydrochloride salts), influencing crystal packing. Pyrazole-containing structures may exhibit higher symmetry or distinct unit cell parameters compared to cyclohexyl analogs due to planar geometry .

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